ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₂O₄. It is known for its unique structure, which includes a phenyl group and a conjugated keto-enol system.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The product is then purified through crystallization or distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting metabolic pathways.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. It can inhibit enzymes by forming adducts with coenzyme A, thereby affecting metabolic pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but lacks the hydroxyl group.
Ethyl 4-hydroxy-2-oxo-4-phenylbutanoate: Similar but with a different carbon chain length.
4-Hydroxy-2-quinolones: Contains a similar keto-enol system but with a different core structure.
Uniqueness
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRXWPGFWYCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397537 |
Source
|
Record name | ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-79-4 |
Source
|
Record name | ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.